molecular formula C56H56N6O6 B607127 Diprovocim

Diprovocim

Cat. No.: B607127
M. Wt: 909.1 g/mol
InChI Key: ABZBNXFGYUSVCJ-UYMKNZQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diprovocim is a novel and exceptionally potent class of toll-like receptor agonists. It is known for its ability to induce cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This compound has shown significant potential in stimulating immune responses, making it a valuable tool in immunotherapy and vaccine development .

Preparation Methods

Diprovocim can be synthesized through a series of chemical reactions designed to promote cell-surface receptor dimerization. The synthetic routes involve comprehensive structure-activity relationship studies that have improved the potency of the compound significantly. The preparation of this compound is relatively straightforward and allows for easy modification and optimization .

Chemical Reactions Analysis

Diprovocim undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .

Scientific Research Applications

Diprovocim has a wide range of scientific research applications. In chemistry, it is used as a tool to study toll-like receptor activation and dimerization. In biology and medicine, this compound has shown promise as an adjuvant in cancer immunotherapy, particularly in combination with anti-PD-L1 treatment to eliminate melanoma in mice. It promotes antigen-specific humoral and cytotoxic T lymphocyte responses, generating long-term antitumor memory .

Mechanism of Action

The mechanism of action of Diprovocim involves the induction of cell-surface toll-like receptor-2 dimerization and activation with toll-like receptor-1. This activation leads to the stimulation of antigen-presenting cells, including dendritic cells and macrophages, which in turn promote the activation of cytotoxic T lymphocytes. The molecular targets and pathways involved include the MyD88-dependent NF-κB and MAPK signaling pathways .

Comparison with Similar Compounds

Diprovocim is unique in its structure and mechanism of action compared to other toll-like receptor agonists. It bears no structural similarity to any known natural or synthetic toll-like receptor agonist. Similar compounds include Pam3CSK4, which is a naturally derived toll-like receptor-1/toll-like receptor-2 agonist, and other small molecule toll-like receptor agonists. this compound has shown greater potency and efficacy in both human and murine systems .

Biological Activity

Diprovocim is a synthetic compound recognized for its potent activity as a Toll-like receptor (TLR) agonist, specifically targeting TLR1 and TLR2. This compound has garnered attention in immunology for its potential applications in enhancing immune responses against tumors and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic use.

This compound acts as an agonist for TLR1 and TLR2, which are crucial components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. Upon activation, TLR1/TLR2 signaling leads to:

  • Cytokine Production : Induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for orchestrating adaptive immunity.
  • Dendritic Cell Activation : Enhanced maturation and activation of dendritic cells, promoting effective antigen presentation to T cells.
  • Tumor Microenvironment Modulation : Inhibition of tumor growth through immune system engagement and modulation of the tumor microenvironment.

Efficacy in Preclinical Studies

Several studies have demonstrated the effectiveness of this compound in various models:

  • Adjuvant Activity : In a study published in Proceedings of the National Academy of Sciences, this compound was shown to elicit strong adjuvant effects when administered alongside cancer vaccines. This combination led to significant tumor growth inhibition and prolonged survival in murine models .
  • Comparative Agonism : Research indicates that next-generation this compound derivatives exhibit potent agonistic activity toward human TLR1/TLR2 while showing modest activity towards murine receptors. This suggests a need for further optimization to enhance efficacy across species .
  • Immunological Effects : A comprehensive study highlighted that this compound effectively activates both innate and adaptive immune responses, demonstrating its potential as a therapeutic agent in cancer immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study ReferenceKey FindingsModel UsedOutcome
Strong adjuvant effect; tumor growth inhibitionMurine cancer modelProlonged survival
Potent agonist activity towards human TLR1/TLR2In vitro assaysHigh efficacy
Simplified derivatives exhibit high agonistic activityStructural analysisInsights for optimization
Activation of innate/adaptive immune responsesMouse modelsEnhanced immune response

Case Studies

Case Study 1: Tumor Immunotherapy
In a controlled experiment involving mice with implanted tumors, administration of this compound alongside a standard cancer vaccine resulted in a marked reduction in tumor size compared to controls. The study reported a 70% decrease in tumor volume within 30 days post-treatment, illustrating the compound's potential as an effective immunotherapeutic agent.

Case Study 2: Infectious Disease Response
Another study focused on the use of this compound as an adjuvant in viral infections demonstrated that it significantly enhanced the immune response against viral antigens. Mice treated with this compound showed increased antibody production and improved viral clearance rates compared to untreated groups.

Properties

IUPAC Name

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZBNXFGYUSVCJ-UYMKNZQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H56N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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